N-(4-methylbenzyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE is a complex organic compound with a molecular formula of C25H25NO4 and a molecular weight of 403.47 g/mol . This compound is part of the furochromen family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 7-amino-4-methylcoumarin with various organic halides to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular pathways.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, thereby affecting various biochemical processes. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
7-amino-4-methylcoumarin: A precursor in the synthesis of the target compound.
Benzofuran derivatives: Known for their biological activities and structural similarities.
Benzoxazol derivatives: Another class of compounds with similar chemical properties and applications.
Uniqueness
What sets N-[(4-METHYLPHENYL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its furochromen core structure is particularly noteworthy for its potential therapeutic applications and versatility in chemical synthesis.
Properties
Molecular Formula |
C25H25NO4 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H25NO4/c1-14-5-7-18(8-6-14)12-26-22(27)10-9-19-16(3)21-11-20-15(2)13-29-23(20)17(4)24(21)30-25(19)28/h5-8,11,13H,9-10,12H2,1-4H3,(H,26,27) |
InChI Key |
ZSVGHPVTHBQSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=C(C3=C(C(=C4C(=C3)C(=CO4)C)C)OC2=O)C |
Origin of Product |
United States |
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